

Spectroscopic Profile of 3-Isobutylglutaric Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Isobutylglutaric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-isobutylglutaric acid**, a key organic compound with applications in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3-isobutylglutaric acid** is $C_9H_{16}O_4$, with a molecular weight of 188.22 g/mol. [1][2][3][4] The following tables summarize the key spectroscopic data points for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Solvent	Frequency (MHz)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
CDCl ₃	200	0.92	doublet	6.6	6H	2 x CH ₃
1.23	doublet of doublets	J ₁ = 6.6, J ₂ = 6.5	2H	CH ₂ (isobutyl)		
1.64	multiplet	1H	CH (isobutyl)			
2.25-2.40	multiplet	1H	CH (glutaric)			
2.40-2.55	multiplet	4H	2 x CH ₂ (glutaric)			
D ₂ O	0.70	doublet	6.0	6H	2 x CH ₃	
0.97	singlet	2H	CH ₂ (isobutyl)			
1.49	singlet	1H	CH (isobutyl)			
1.95	singlet	4H	2 x CH ₂ (glutaric)			
2.05	singlet	1H	CH (glutaric)			

Data sourced from Organic Spectroscopy International.[5]

¹³C NMR Data

Solvent	Chemical Shift (δ) ppm	Assignment
D ₂ O	182.89	2 x C=O (Carboxylic Acid)
43.66	CH ₂ (isobutyl)	
31.90	CH (glutaric)	
24.60	CH (isobutyl)	
22.27	2 x CH ₃	

Data sourced from Organic Spectroscopy International.[5]

Infrared (IR) Spectroscopy

Medium	Wavenumber (cm ⁻¹)	Assignment
KBr	3047.0	O-H stretch (Carboxylic Acid)
2958.3	C-H stretch (Aliphatic)	
1704.8	C=O stretch (Carboxylic Acid)	
1463.7, 1448.3, 1417.4, 1409.7	C-H bend	
1301.7, 1249.6, 1232.3, 1211.1	C-O stretch, O-H bend	
1116.6, 919.9, 906.4, 680.7	Fingerprint Region	

Data sourced from Organic Spectroscopy International.[5]

Mass Spectrometry (MS)

Ionization Mode	m/z	Assignment
Electrospray (Negative)	187	[M-H] ⁻

Data sourced from Organic Spectroscopy International.[5]

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-isobutylglutaric acid** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H NMR in non-deuterated solvents.
- **Instrumentation:** A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 200 MHz or higher for protons, is utilized.
- **¹H NMR Acquisition:** The instrument is tuned and shimmed to the deuterium lock signal of the solvent. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. A relaxation delay of 2-5 seconds is employed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** A small amount of **3-isobutylglutaric acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

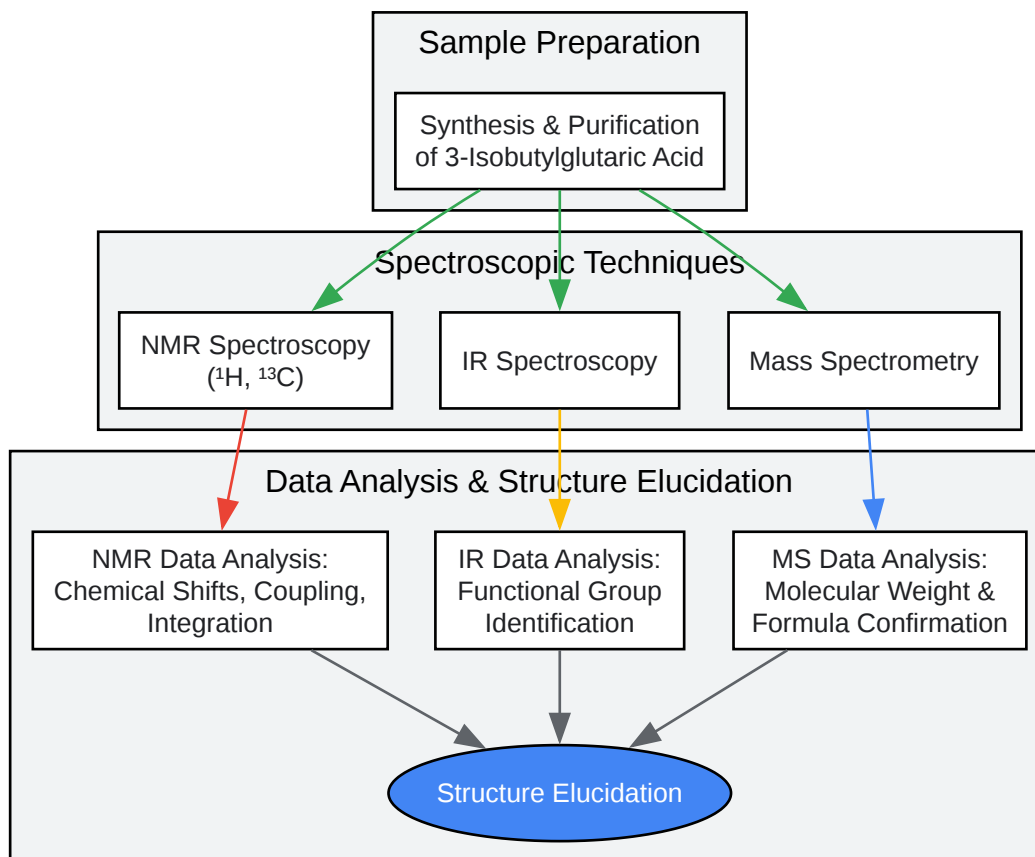
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **3-isobutylglutaric acid** is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through an LC column. For negative ion mode, the instrument parameters are optimized to detect deprotonated molecules ($[\text{M-H}]^-$). Key parameters include the capillary voltage, cone voltage, desolvation gas flow, and temperature. The mass analyzer is set to scan a relevant m/z range (e.g., 50-500 Da).
- **Data Processing:** The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-isobutylglutaric acid**.

Spectroscopic Analysis Workflow for 3-Isobutylglutaric Acid



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